molecular formula C15H12O4 B1662430 Isoliquiritigenin CAS No. 1060-19-1

Isoliquiritigenin

Número de catálogo: B1662430
Número CAS: 1060-19-1
Peso molecular: 256.25 g/mol
Clave InChI: DXDRHHKMWQZJHT-FPYGCLRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoliquiritigenin (C${15}$H${12}$O$_4$), a chalcone-type flavonoid, is primarily derived from Glycyrrhiza species (licorice). It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . Structurally, it features a 4,2',4'-trihydroxychalcone backbone, contributing to its radical-scavenging properties . Its molecular weight is 256.26 g/mol, with a logP of 2.77, indicating moderate lipophilicity. It adheres to Lipinski’s rule of five (0 violations), suggesting favorable drug-likeness . Pharmacokinetic studies in rats reveal that this compound has a comparable plasma exposure (AUC) to liquiritigenin, despite its lower content (0.014%) in Glycyrrhizae Radix extract .

Propiedades

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRHHKMWQZJHT-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022466
Record name Isoliquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

961-29-5, 13745-20-5
Record name Isoliquiritigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliquiritigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4,4'-Trihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritigenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoliquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4,4'-trihydroxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoliquiritigenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHYDROXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 204 °C
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Natural Extraction Methods

Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE)

Ionic liquid-based ultrasonic-assisted extraction (ILUAE) has emerged as a high-efficiency method for isolating ISL from licorice. This technique employs ionic liquids—salts in liquid state at room temperature—as solvents due to their tunable polarity and low volatility. In a landmark study, researchers optimized ILUAE using 0.5 M 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the extraction solvent. Key parameters included a solid-liquid ratio of 1:30, ultrasonic power of 250 W, and extraction time of 40 minutes. Under these conditions, the method achieved a 92% extraction yield for ISL, outperforming conventional ethanol-based extraction by 25%. The ionic liquid’s ability to disrupt plant cell walls enhanced analyte release, while ultrasound cavitation accelerated mass transfer. Stability studies confirmed no degradation of ISL during extraction, ensuring product integrity.

Table 1: Optimal ILUAE Parameters for ISL Extraction
Parameter Value
Ionic Liquid 0.5 M [BMIM]Br
Solid-Liquid Ratio 1:30
Ultrasonic Power 250 W
Extraction Time 40 minutes
Yield 92%

This method’s environmental footprint is notably lower than organic solvent-based approaches, as ionic liquids are recyclable and generate minimal waste.

Ethanol Countercurrent Extraction with Hybrid Resin Purification

Industrial-scale ISL production often utilizes ethanol countercurrent extraction coupled with hybrid resin purification. A patented method involves grinding licorice to 60-mesh powder and subjecting it to continuous countercurrent extraction with 80% ethanol at 50°C. The crude extract undergoes acid hydrolysis (1 M HCl, 90°C, 2 hours) to break glycosidic bonds, followed by alkaline hydrolysis (pH 12, 90°C, 2 hours) to liberate free ISL. Purification employs a hybrid resin column combining polyamide and macroporous resins (e.g., HP-30 or D101B) in a 5:5 mass ratio. Elution with 80% ethanol yields a purity of 99.1% after crystallization.

Table 2: Hybrid Resin Purification Performance
Resin Combination Purity (%) Yield (%)
Polyamide + HP-30 98.2 85
Polyamide + D101B 98.6 87
Polyamide + HPD-100 99.1 89

This method’s scalability makes it suitable for pharmaceutical manufacturing, though the multi-step process increases operational complexity.

Chemical Synthesis Approaches

Hydroxyl-Protection and Condensation Method

A novel synthesis route avoids side reactions by protecting hydroxyl groups before condensation. Starting with p-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, hydroxyl groups are protected using 2,3-dihydropyran in the presence of pyridinium p-toluenesulfonate (PPTS). The protected intermediates undergo Ba(OH)₂-catalyzed condensation in methanol at 45°C, yielding a chalcone precursor. Deprotection with p-toluenesulfonic acid (PTSA) affords ISL with 95.8% yield. Subsequent Mannich reactions introduce aminomethyl groups, expanding ISL’s derivatization potential for drug discovery.

Claisen-Schmidt Condensation with Paeonol

A cost-effective synthesis leverages paeonol and p-hydroxybenzaldehyde as starting materials. Under alkaline conditions (e.g., NaOH), Claisen-Schmidt condensation forms 4’-methoxy-2’,4-dihydroxychalcone, which undergoes ether cleavage with hydrobromic acid (48% HBr) to yield ISL. This one-pot method operates at room temperature, achieving 85% yield and 96% purity after recrystallization.

Table 3: Comparison of Synthesis Methods
Method Starting Materials Yield (%) Purity (%)
Hydroxyl-Protection p-Hydroxybenzaldehyde 95.8 >99
Claisen-Schmidt Paeonol 85 96

The Claisen-Schmidt route’s simplicity and use of inexpensive paeonol make it economically viable for large-scale production.

Comparative Analysis of Preparation Methods

Natural extraction methods excel in preserving ISL’s native bioactivity but face challenges in separating structurally similar flavonoids. ILUAE offers rapid, eco-friendly extraction but requires specialized ionic liquids, increasing costs. Ethanol countercurrent extraction, while scalable, demands energy-intensive hydrolysis steps.

Chemical synthesis provides higher purity (>99%) and enables structural modifications for drug development. However, multi-step synthesis routes (e.g., hydroxyl-protection) involve complex purification, limiting throughput. The Claisen-Schmidt method balances cost and efficiency but relies on harsh acids like HBr, posing safety concerns.

Análisis De Reacciones Químicas

Enzymatic Chalcone-Flavanone Isomerization

Isoliquiritigenin (a 2′-hydroxychalcone) reversibly isomerizes to liquiritigenin (a flavanone) under biological conditions. This reaction occurs spontaneously in cell culture media (e.g., DMEM, RPMI) and is influenced by pH, temperature, and cellular environments .

Parameter This compound → Liquiritigenin Liquiritigenin → this compound
Equilibrium ratio (pH 7.4, 37°C)3:7 (chalcone:flavanone)Reversible via keto-enol tautomerism
EpimerizationForms (2S)-liquiritigeninForms (2R)-liquiritigenin

This isomerization complicates bioactivity assessments, as both forms exhibit distinct pharmacological profiles .

Phase I Metabolism

This compound undergoes oxidative metabolism mediated by cytochrome P450 enzymes and peroxidases in rat liver microsomes, producing:

  • Liquiritigenin (flavanone form via isomerization)

  • Sulfuretin (aurone derivative via oxidation)

  • Butein (trihydroxychalcone via hydroxylation)

Phase II Metabolism

Conjugation reactions dominate:

  • Glucuronidation : Forms this compound-4′-O-glucuronide (major) and this compound-2′-O-glucuronide .

  • Sulfation : Generates this compound-4′-sulfate .

Metabolite Enzyme System Detection Method
LiquiritigeninSpontaneous isomerizationHPLC-DAD-ESI/APCI-MS
SulfuretinPeroxidase-mediatedLC-MS/MS (SRM m/z 269 → 133)
GlucuronidesUGT1A1, UGT1A8LC-MS/MS (SRM m/z 431 → 255)

Biosynthetic Reactions

  • 6′-Deoxychalcone Synthase synthesizes this compound from malonyl-CoA and 4-coumaroyl-CoA :

    Malonyl-CoA+4-Coumaroyl-CoANADPH, H+This compound+CoA+CO2\text{Malonyl-CoA} + \text{4-Coumaroyl-CoA} \xrightarrow{\text{NADPH, H}^+} \text{this compound} + \text{CoA} + \text{CO}_2
  • This compound 2′-O-Methyltransferase methylates this compound to 2′-O-methylthis compound .

Activation of β-Glucuronidase

This compound enhances β-glucuronidase activity by reducing the Michaelis constant (KmK_m) and activation energy (EaE_a) for glycyrrhizin (GL) hydrolysis :

Parameter Without ISL With ISL (3:10 ISL:GL)
KmK_m (μM)0.980.41
VmaxV_{max} (μM/min)0.150.21
EaE_a (kJ/mol)34.224.8

This activation is non-competitive, as this compound does not serve as a substrate .

Interaction with Enzymatic Targets

This compound binds to human monoamine oxidase A (hMAO-A) with higher affinity (Ki=0.13 μMK_i = 0.13\ \mu M) than the reference inhibitor harmine (Ki=0.15 μMK_i = 0.15\ \mu M) . Molecular docking reveals:

  • Hydrogen bonds with Tyr444 and FAD cofactor.

  • π-π interactions with Tyr407 and Phe208 .

Biotransformation in the Gastrointestinal Tract

In rat ileum segments, this compound is generated from:

  • Isoliquiritin (highest rate)

  • Liquiritigenin (moderate rate)

  • Liquiritin (lowest rate) .

This interconversion network highlights its metabolic complexity .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Isoliquiritigenin exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : ILG has been shown to inhibit human monoamine oxidase (hMAO), with competitive inhibition of hMAO-A and mixed inhibition of hMAO-B, which are crucial in the metabolism of neurotransmitters like dopamine . Studies indicate that ILG protects against dopaminergic neurodegeneration and reduces psychostimulant-induced toxicity by modulating dopamine and vasopressin receptors .
  • Cellular Studies : Research indicates that ILG suppresses amyloid-beta-induced inflammation and oxidative stress in microglial cells, thereby protecting neuronal integrity . In animal models, ILG has demonstrated the ability to alleviate cognitive impairment induced by inflammatory agents like lipopolysaccharides (LPS) .

Anti-Cancer Activities

ILG shows promise as an anti-cancer agent across various malignancies.

  • Breast Cancer : ILG has been reported to inhibit proliferation in breast cancer cell lines by inducing apoptosis and targeting signaling pathways associated with cancer cell survival . It interacts with epidermal growth factor receptors (EGFR) and downstream kinases, inhibiting tumor growth in both sensitive and resistant cell lines .
  • Mechanistic Insights : Studies have highlighted that ILG induces apoptosis through caspase activation and modulation of Bcl-2 family proteins, thus promoting cancer cell death while sparing normal cells .
  • Antitumor Formulations : The formulation of ILG for enhanced bioavailability is an ongoing area of research, addressing its low solubility and poor absorption characteristics .

Anti-Inflammatory Effects

This compound has potent anti-inflammatory properties that make it a candidate for treating inflammation-related disorders.

  • Molecular Mechanisms : ILG mediates its anti-inflammatory effects by inhibiting pathways such as NF-κB and NLRP3, while activating the Nrf2 pathway to counteract oxidative stress . This dual action helps in reducing inflammation in conditions like diabetic nephropathy and other chronic inflammatory diseases .
  • Clinical Relevance : The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions like arthritis, asthma, and other inflammatory disorders.

Other Therapeutic Applications

Beyond neuroprotection and anti-cancer effects, this compound exhibits various other therapeutic potentials:

  • Antidiabetic Effects : ILG has shown promise in managing diabetes by improving insulin sensitivity and reducing hyperglycemia-induced complications .
  • Cardioprotective Effects : Preliminary studies suggest that ILG may protect against cardiovascular diseases through its antioxidative properties and ability to enhance endothelial function .

Summary Table of Applications

Application AreaMechanism of ActionReferences
NeuroprotectionInhibition of hMAO; modulation of dopamine receptors , ,
Anti-CancerInduction of apoptosis; targeting EGFR signaling ,
Anti-InflammatoryInhibition of NF-κB; activation of Nrf2 ,
AntidiabeticImprovement in insulin sensitivity
CardioprotectiveAntioxidative effects; enhancement of endothelial function

Mecanismo De Acción

La isoliquiritigenina ejerce sus efectos a través de múltiples mecanismos:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Butein and Scopoletin
  • Neuroprotective Effects :
    In SH-SY5Y neuronal cells exposed to 400 mM H$2$O$2$, isoliquiritigenin (5 µM) restored cell viability to 94.9%, comparable to scopoletin (95.1%) but slightly lower than butein (98.2%) . All three compounds reduced ROS levels to near-control values (this compound: 99.1%, scopoletin: 100%, butein: 96.2%) and prevented apoptosis, outperforming resveratrol (93.7% viability) .
    • Key Difference : Butein, a chalcone like this compound, shows marginally stronger antioxidant activity, while scopoletin (a coumarin derivative) has distinct pharmacokinetic properties due to structural differences.
2.1.2. Liquiritigenin and Liquiritin
  • Structural Relationship: Liquiritigenin is a flavanone isomer of this compound, differing in the C-ring closure. Liquiritin is its glycoside precursor. This compound and liquiritigenin are interconvertible in the rat intestine via enzymatic hydrolysis .
  • Bioactivity :
    • Antioxidant Activity : Both compounds reduce oxidative stress, but this compound shows superior inhibition of TGF-β-mediated fibrosis in renal cells .
    • Neuroprotection : Liquiritigenin inhibits tau protein aggregation in Alzheimer’s disease models, whereas this compound modulates miR-374a/PTEN/Akt signaling in breast cancer .
  • Pharmacokinetics :
    Despite this compound’s lower concentration in licorice extract (0.014% vs. liquiritin’s 0.38%), its AUC in rat plasma is comparable to liquiritigenin, suggesting higher bioavailability .
2.1.3. Other Chalcones and Flavonoids
  • Butein vs. This compound :
    Butein targets multiple HDAC isoforms (HDAC1–11), whereas this compound inhibits DNMT1 and BET/BRD4, indicating divergent epigenetic mechanisms .
  • Formononetin and Daidzein: These 5-deoxyisoflavones share biosynthetic pathways with this compound but lack its chalcone-specific antioxidant potency .

Pharmacological and Pharmacokinetic Comparisons

Compound Structure Type Key Bioactivities AUC (ng·h/mL) logP Neuroprotection (Cell Viability)
This compound Chalcone Antioxidant, Anticancer, Anti-fibrotic 103.0 2.77 94.9%
Butein Chalcone HDAC inhibition, Neuroprotection N/A 3.12* 98.2%
Scopoletin Coumarin Antioxidant, Anti-inflammatory N/A 1.64* 95.1%
Liquiritigenin Flavanone Tau aggregation inhibition, Antioxidant 100.5 2.12 N/A
Liquiritin Flavanone glycoside Prodrug for liquiritigenin/isoliquiritigenin 7.7 0.83 N/A

*Estimated values from structural analogs.

Derivatives and Enhanced Bioactivity

  • Aminomethylated Derivatives: Derivative 15 of this compound achieved a 71.68% tumor growth inhibition rate in vivo, surpassing the parent compound .
  • Amino Acid Ester Derivatives: Synthesized derivatives (e.g., compound 7a) demonstrated improved water solubility and antitumor activity against breast cancer cells via PTEN/Akt pathway modulation .

Epigenetic and Metabolic Differences

  • Epigenetic Targets : Unlike butein’s broad HDAC inhibition, this compound’s DNMT1 and BET/BRD4 targeting positions it as a candidate for cancer epigenetics .

Q & A

Q. What experimental models are commonly used to evaluate ISL's anti-tumor mechanisms, and what key parameters should be measured?

ISL's anti-tumor effects are typically studied using in vitro cancer cell lines (e.g., DU145 and LNCaP prostate cancer cells, MGC-803 gastric cancer cells) and in vivo models like AOM/DSS-induced colon cancer in mice . Key parameters include:

  • Cell viability : MTT assays to measure dose- and time-dependent proliferation inhibition .
  • Apoptosis : Annexin V staining, DNA fragmentation (ladder assays), and sub-G1 population analysis via flow cytometry .
  • Cell cycle arrest : Fluorescence-activated cell sorting (FACS) to assess G1/S or G2/M phase blockage .

Q. How can researchers validate ISL's multi-target mechanisms in signaling pathways?

Mechanistic studies often combine Western blotting, qRT-PCR, and ELISA to quantify changes in:

  • Pro-inflammatory mediators : IL-6, PGE2, and NF-κB in macrophage polarization models .
  • Oxidative stress markers : ROS levels, catalase, and SOD2 activity in neuroprotection assays .
  • Metastasis-related proteins : MMP-9 and TIMP-1 in glioma or breast cancer models .

Advanced Research Questions

Q. What methodologies address contradictions in ISL's pharmacokinetics and bioactivity across studies?

Discrepancies in bioavailability or metabolite activity can be resolved using:

  • HPLC-MS/MS : To quantify ISL and its phase I metabolites (e.g., butein, dihydrochalcone) in human liver microsomes, identifying CYP2C19 as a key enzyme .
  • Permeability assays : Caco-2 cell models with Papp calculations to assess intestinal absorption .
  • Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin) for AUC, t1/2, and MRT in plasma .

Q. How can CRISPR-Cas9 screens optimize ISL's therapeutic targeting in heterogeneous tumors?

  • Gene knockout : Validate ISL's dependence on specific targets (e.g., SIRT1, GLUT1) in diabetic nephropathy or cancer models .
  • Single-cell RNA-seq : Identify subpopulations resistant to ISL-induced apoptosis, focusing on CSC markers like CD44 in OSCC .
  • Combinatorial screens : Test ISL with inhibitors of compensatory pathways (e.g., STAT3) to overcome resistance .

Q. What integrative approaches reconcile ISL's anti-inflammatory and pro-apoptotic roles in tumor microenvironments?

  • Co-culture systems : Combine cancer-associated fibroblasts (CAFs) with tumor cells to study ISL's dual modulation of IL-6/STAT3 and caspase-3 pathways .
  • Spatial transcriptomics : Map ISL's effects on M2 macrophage polarization in AOM/DSS colon tumors .
  • Multi-omics : Link transcriptomic (RNA-seq) and metabolomic (LC-MS) data to identify hub genes like CHS/CHR in isoliquiritigenin biosynthesis .

Methodological Challenges

Q. How should researchers design studies to distinguish ISL's direct effects from matrix interactions in plant extracts?

  • Bioactivity-guided fractionation : Isolate ISL from Glycyrrhiza extracts using HPLC and compare its activity with liquiritin/liquiritigenin .
  • Synergy assays : Test ISL in combination with other flavonoids (e.g., emodin) via Chou-Talalay analysis to calculate combination indices (CI) .
  • Knockout mutants : Use CHR3-overexpressing soybean plants to study this compound accumulation via qRT-PCR and HPLC .

Q. What strategies improve ISL's stability and target specificity in in vivo models?

  • Nanoformulations : Encapsulate ISL in liposomes or PLGA nanoparticles to enhance blood-brain barrier penetration in glioma studies .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with HMG-CoA reductase (docking score: −6.740) and optimize derivatives .
  • Toxicogenomics : RNA-seq of liver/kidney tissues to assess off-target effects during long-term dosing .

Data Interpretation & Reproducibility

Q. How can conflicting results in ISL's dose-response curves be resolved?

  • Standardized protocols : Adopt MTT assay guidelines from the Beilstein Journal (e.g., SYBR Premix Ex Taq, 40-cycle PCR) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate pooled IC50 values (e.g., 193–389 µg/ml in pancreatic cancer) .
  • Positive controls : Compare ISL with cisplatin or resveratrol in neuroprotection assays to calibrate efficacy .

Q. What validation steps ensure ISL's mechanistic findings are not artifact-driven?

  • Orthogonal assays : Confirm apoptosis via both TUNEL and caspase-3 cleavage assays .
  • Isozyme-specific inhibitors : Use ketoconazole (CYP3A4 inhibitor) to rule out metabolic interference in liver microsome studies .
  • CRISPR rescue : Re-express SIRT1 in knockout cells to verify ISL's dependency on this pathway .

Advanced Analytical Techniques

Q. Q. How can in silico models predict ISL's polypharmacology and off-target risks?

  • Network pharmacology : Construct protein-protein interaction (PPI) networks using STRING, highlighting ISL's core targets (e.g., GLUT1, NF-κB) .
  • Machine learning : Train random forest models on ChEMBL data to forecast ISL-drug interactions.
  • ADMET prediction : Use SwissADME to optimize ISL derivatives for solubility (LogP < 3) and hepatic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoliquiritigenin
Reactant of Route 2
Isoliquiritigenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.